molecular formula C23H22N4O3 B2841874 3-benzyl-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921581-29-5

3-benzyl-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2841874
CAS No.: 921581-29-5
M. Wt: 402.454
InChI Key: HMLAWJWXWOGEFH-UHFFFAOYSA-N
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Description

3-benzyl-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound belonging to the pyrrolo[3,2-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core, substituted with benzyl, dimethylphenyl, and methyl groups. The compound’s structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 3-benzyl-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolo[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the benzyl, dimethylphenyl, and methyl groups through substitution reactions using suitable reagents and catalysts.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

3-benzyl-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups using appropriate reagents and catalysts.

Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-benzyl-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 3-benzyl-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide include other pyrrolo[3,2-d]pyrimidine derivatives. These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties. Examples of similar compounds include:

    Pyrrolo[3,2-d]pyrimidine derivatives with different alkyl or aryl groups: .

    Compounds with modifications at specific positions on the pyrrolo[3,2-d]pyrimidine core: .

The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-benzyl-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-14-9-15(2)11-17(10-14)24-21(28)18-13-26(3)20-19(18)25-23(30)27(22(20)29)12-16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLAWJWXWOGEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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